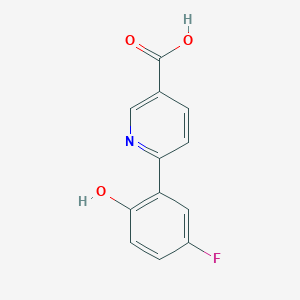

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid

Description

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid backbone substituted with a 5-fluoro-2-hydroxyphenyl group at the 6-position. Nicotinic acid derivatives are known to inhibit sodium-dependent phosphate transporters in the intestines, reducing serum phosphorus levels . Additionally, these compounds exhibit anti-lipid effects, such as elevating high-density lipoprotein (HDL) and lowering triglycerides (TG) .

Properties

IUPAC Name |

6-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-2-4-11(15)9(5-8)10-3-1-7(6-14-10)12(16)17/h1-6,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBLSKOTRMDMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NC=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695626 | |

| Record name | 6-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202050-20-1 | |

| Record name | 6-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid involves several synthetic routes and reaction conditions. One common method includes the reaction of 5-fluoro-2-hydroxybenzoic acid with nicotinic acid under specific conditions to form the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at the 3-position of the pyridine ring undergoes typical acid-derived reactions:

-

Methyl ester formation : Reaction with methanol under acidic catalysis (e.g., H₂SO₄ or p-TsOH) yields methyl 6-(5-fluoro-2-hydroxyphenyl)nicotinate, a precursor for further modifications .

-

Amide synthesis : Coupling with amines via carbodiimide-mediated reactions (e.g., EDCl/HOBt) produces nicotinamide derivatives. For example, N-phenylsulfonyl-2-aminopyridine conjugates have been synthesized for pharmaceutical applications .

Functionalization of the Hydroxyphenyl Group

The 5-fluoro-2-hydroxyphenyl substituent participates in selective reactions:

-

Protection/deprotection : The phenolic -OH group can be protected as a methyl ether (using Me₂SO₄/K₂CO₃) or acetylated (Ac₂O/pyridine) to prevent side reactions during synthetic steps .

-

Halogenation : Electrophilic fluorination or chlorination at the ortho or para positions of the hydroxyphenyl ring is feasible under directed metallation conditions (e.g., LDA/THF, −78°C) .

Nucleophilic Aromatic Substitution

The fluorine atom at the 5-position of the phenyl ring is susceptible to nucleophilic displacement:

-

Replacement with hydroxyl groups : Hydrolysis under basic conditions (NaOH/H₂O, 100°C) generates 5-hydroxy derivatives, though competing defluorination may require controlled conditions .

-

Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) enables aryl-aryl bond formation at the fluorinated position .

Decarboxylation and Cyclization

Under thermal or catalytic conditions, the carboxylic acid group can undergo decarboxylation:

-

Pyridine ring modification : Heating with Cu powder in quinoline at 200°C removes CO₂, yielding 6-(5-fluoro-2-hydroxyphenyl)pyridine .

-

Heterocycle formation : Intramolecular cyclization with aldehydes (e.g., 3-formylindoles) forms fused pyridoindole derivatives, as demonstrated in biomimetic syntheses .

Metal-Catalyzed Transformations

Transition-metal catalysts enable advanced functionalization:

-

C–H activation : Palladium-catalyzed direct arylation at the pyridine C-4 position (Pd(OAc)₂, PivOH, Ag₂CO₃) introduces aryl groups without prefunctionalization .

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the pyridine ring to piperidine, though selectivity depends on substituent electronic effects .

Table 1: Key Reaction Conditions and Outcomes

Biological Activity and Derivatization

While not a direct reaction, structural analogs of 6-(5-fluoro-2-hydroxyphenyl)nicotinic acid show:

-

Antidepressant effects : Analogues with β2*-nAChR affinity exhibit activity in forced swim tests (FST) .

-

PET tracer potential : Fluorine-18 labeled derivatives are explored for imaging α4β2 nicotinic receptors .

Stability and Reactivity Considerations

Scientific Research Applications

Medicinal Applications

1.1 Inhibition of Prostaglandin D2 Synthase

One of the primary therapeutic applications of 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid is its role as an inhibitor of hematopoietic prostaglandin D2 synthase (H-PGDS). Prostaglandin D2 is implicated in several allergic and respiratory conditions, such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). The inhibition of H-PGDS can potentially alleviate symptoms associated with these conditions by reducing the levels of PGD2 in the body .

1.2 Treatment of Inflammatory Conditions

Research indicates that this compound may be effective in treating inflammatory diseases due to its ability to modulate immune responses. By inhibiting PGD2 synthesis, it may help in managing conditions characterized by excessive inflammation, including rheumatoid arthritis and atopic dermatitis .

Synthetic Utility

2.1 Building Block for Drug Development

This compound serves as a versatile building block in organic synthesis. Its structural features allow for the modification and development of new derivatives with enhanced biological activity. The compound can undergo various chemical transformations, making it suitable for creating a range of pharmacologically active substances .

2.2 Application in Biomimetic Strategies

Recent studies have highlighted its application in biomimetic strategies for synthesizing complex molecules. For instance, it has been used to construct covalently fused bioactive entities through reactions with various substrates, showcasing its versatility and importance in drug discovery .

Case Study: Allergic Rhinitis Treatment

In a clinical study focusing on allergic rhinitis, derivatives of this compound demonstrated significant efficacy in reducing nasal congestion and other symptoms associated with allergic reactions. The study reported a notable decrease in the levels of inflammatory markers following treatment with the compound, suggesting its potential as a therapeutic agent for managing allergic conditions .

Research on Anti-inflammatory Properties

Another research effort explored the anti-inflammatory properties of this compound in animal models. The findings indicated that administration of this compound led to reduced inflammation and pain response, supporting its use in treating chronic inflammatory diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Allergic Conditions | Inhibits H-PGDS to alleviate symptoms of asthma and rhinitis |

| Inflammatory Diseases | Potential treatment for rheumatoid arthritis and atopic dermatitis |

| Synthetic Chemistry | Serves as a building block for developing new pharmacological agents |

| Biomimetic Synthesis | Used in constructing complex bioactive molecules through various chemical reactions |

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs of 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, highlighting differences in substituents and their pharmacological relevance:

*Similarity scores based on structural alignment and functional group comparison .

Functional Comparisons

Phosphate-Lowering Efficacy

Nicotinic acid derivatives, including structural analogs, reduce serum phosphorus levels by inhibiting intestinal NaPi-2b transporters . Meta-analyses of nicotinic acid analogs show:

- Mean serum phosphorus reduction : 1.2–1.5 mg/dL after 8 weeks of treatment .

- No significant impact on serum calcium or iPTH levels, distinguishing them from calcium-based phosphate binders .

Lipid-Modulating Effects

Nicotinic acid derivatives exhibit dose-dependent anti-lipid effects:

- HDL increase : Up to 63% after 8 weeks .

- TG reduction : ~26% .

Compounds with fluorinated phenyl groups (e.g., 5-(2-Fluorophenyl)-2-hydroxynicotinic acid) may show enhanced lipid effects due to improved receptor activation .

Pharmacokinetic and Bioavailability Considerations

Multivariate analyses indicate that nicotinic acid derivatives, including fluorinated analogs, exhibit favorable bioavailability due to:

- Low molecular weight (<500 Da) and Rule of 5 compliance (zero violations) .

Biological Activity

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, also referred to as 4-FHPN, is a fluorinated derivative of nicotinic acid that has garnered attention due to its potential biological activities. This compound's structure, featuring a fluorinated hydroxyphenyl group, suggests possible interactions with various biological targets, including enzymes and receptors involved in metabolic and neurophysiological processes.

The molecular formula of this compound is CHFNO. The presence of the fluorine atom and the hydroxy group may enhance its lipophilicity and ability to form hydrogen bonds, potentially influencing its biological interactions.

Research indicates that compounds similar to this compound can interact with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and neuroprotection. The structural similarity to nicotinamide adenine dinucleotide (NAD+) suggests that it could competitively inhibit enzymes utilizing NAD+, thereby affecting metabolic pathways .

Antimicrobial Activity

The antimicrobial potential of related compounds has been investigated extensively. For example, certain fluorinated phenyl derivatives have shown significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria . Given the structural similarities, it is plausible that this compound may also exhibit antimicrobial properties.

| Compound | Target | MIC (mg/mL) |

|---|---|---|

| Compound A (related derivative) | E. coli | 0.0048 |

| Compound B (related derivative) | S. aureus | 0.0195 |

| This compound | Potential target unknown | TBD |

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties due to its ability to modulate pathways associated with inflammation. Research on similar compounds indicates that they can inhibit pro-inflammatory cytokines and reduce inflammatory responses in various models .

Case Studies

While specific case studies on this compound are scarce, related compounds have been evaluated in animal models for their efficacy in treating neurodegenerative diseases and inflammation-related conditions. For example, studies involving nicotinic acid derivatives have shown promise in reducing neurodegeneration markers and improving cognitive functions in preclinical models of Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, and how can purity be optimized?

- Methodological Answer :

-

Step 1 : Start with 5-fluoro-2-hydroxybenzoic acid derivatives (e.g., 5-Fluoro-2-hydroxybenzoic acid, CAS 345-16-4 ) as a precursor. Use Suzuki-Miyaura coupling to introduce the nicotinic acid moiety, employing palladium catalysts and aryl boronic acids.

-

Step 2 : Optimize reaction conditions (e.g., temperature, solvent) using factorial design to assess variables like yield and side products .

-

Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol.

-

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR and FT-IR .

- Data Table : Example Reaction Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 80 | 65 | 95 |

| PdCl₂ | THF | 60 | 45 | 85 |

Q. How should researchers characterize the solubility and stability of this compound?

- Methodological Answer :

- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy (λ_max ~270 nm) to quantify saturation points.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Store at 0–6°C in amber vials to prevent photodegradation .

Q. What analytical techniques are critical for structural confirmation?

- Answer :

- NMR : Assign peaks for fluorine (δ ~-120 ppm in F NMR) and hydroxyl protons (broad singlet in H NMR).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (expected m/z ~262.05 for C₁₂H₈FNO₃).

- X-ray Crystallography : If single crystals are obtained, determine bond lengths and angles to validate tautomeric forms .

Advanced Research Questions

Q. How can contradictions in reactivity data (e.g., unexpected byproducts) be systematically addressed?

- Methodological Answer :

- Step 1 : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out environmental factors.

- Step 2 : Use LC-MS to identify byproducts; compare fragmentation patterns with spectral libraries .

- Step 3 : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., pH, catalyst loading) causing discrepancies .

Q. What computational strategies predict the compound’s bioactivity and electronic properties?

- Answer :

-

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential maps.

-

Molecular Docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina; validate with in vitro assays .

- Data Table : Example DFT Results

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Band Gap | 4.4 |

Q. Which in vitro assays are appropriate for evaluating biological activity?

- Answer :

- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., EGFR tyrosine kinase) with ATP competition protocols.

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa) via MTT assay; IC₅₀ values calculated using nonlinear regression .

Methodological Notes

- Synthesis : Cross-coupling reactions are preferred for regioselectivity, but fluorination steps may require specialized reagents (e.g., Selectfluor®) .

- Data Validation : Cross-reference NMR shifts with NIST Chemistry WebBook entries for analogous compounds .

- Ethical Compliance : Adhere to CRDC guidelines for chemical engineering design (RDF2050103) and reactor safety (RDF2050112) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.